

Basic research on the pharmacology of 5-Hydroxylansoprazole

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Compound of Interest

Compound Name: 5-Hydroxylansoprazole

Cat. No.: B1664657

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An In-depth Technical Guide to the Basic Pharmacology of **5-Hydroxylansoprazole**

For Researchers, Scientists, and Drug Development Professionals

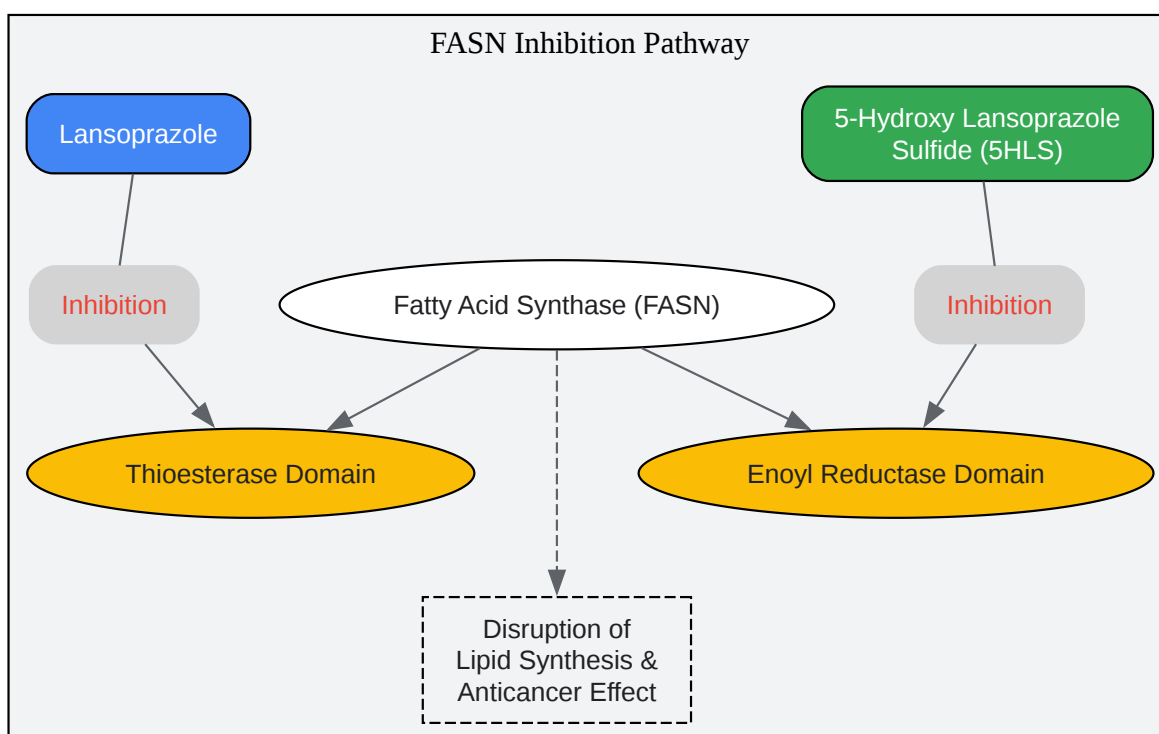
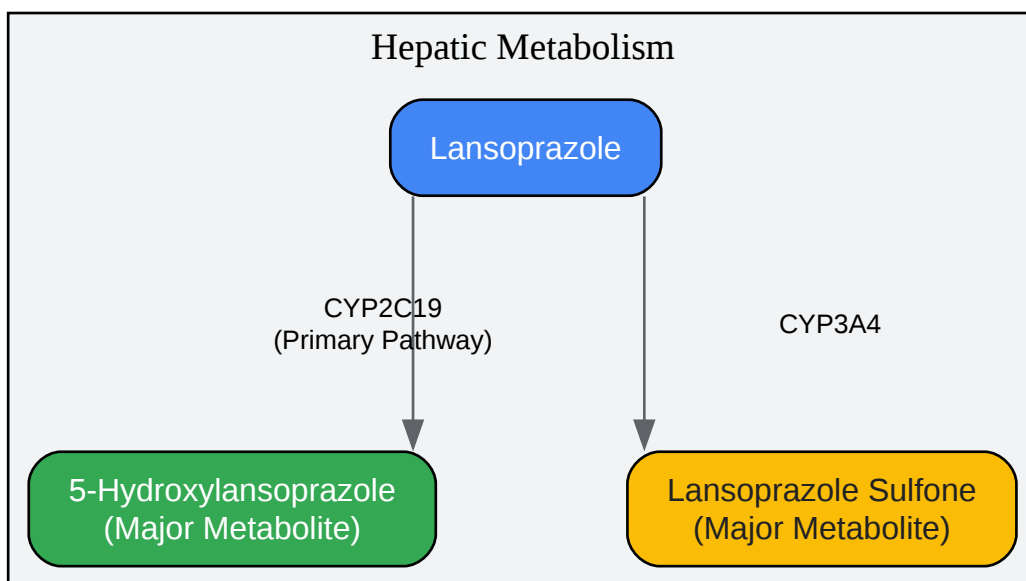
Abstract

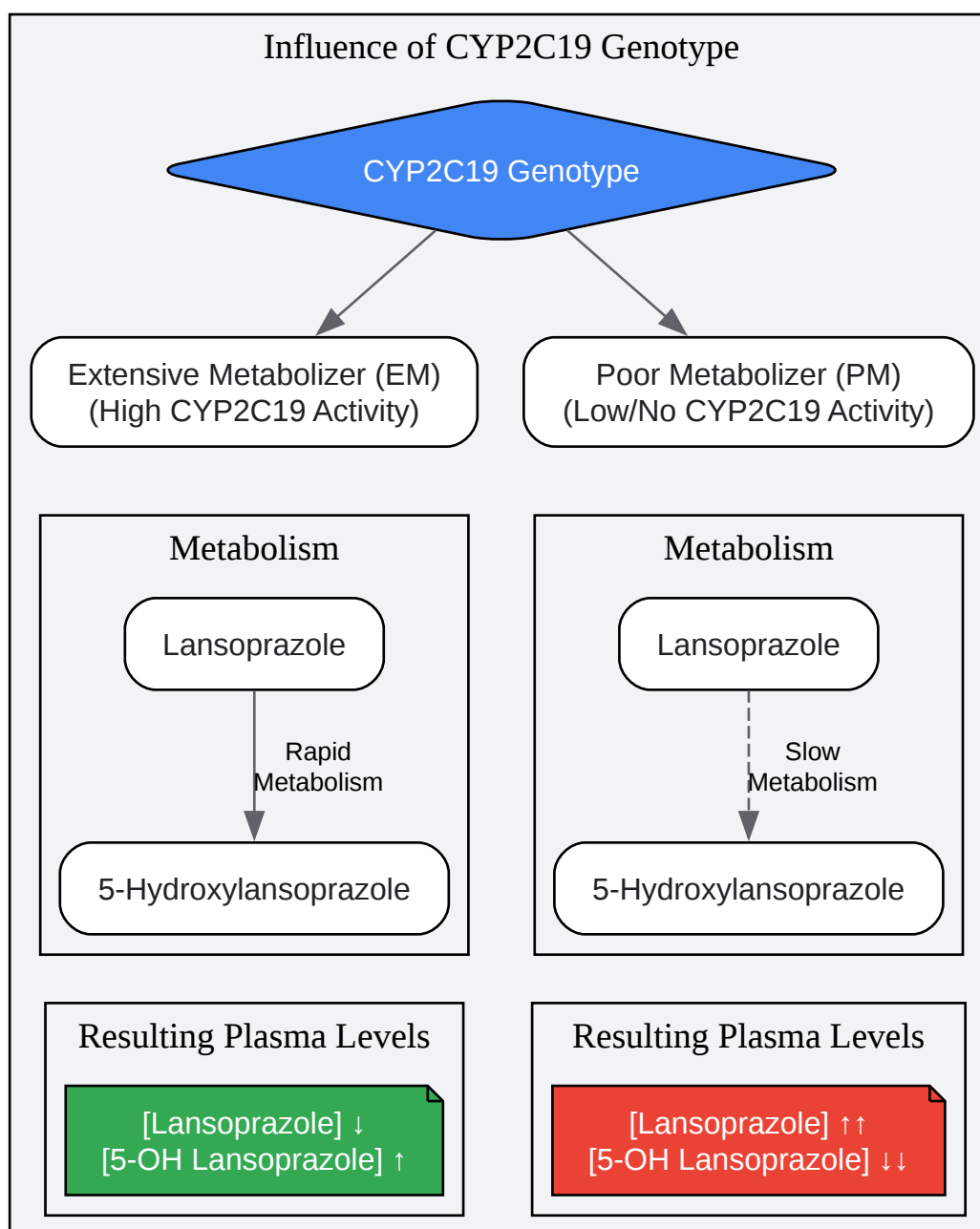
5-Hydroxylansoprazole is the primary active metabolite of the well-established proton pump inhibitor (PPI), Lansoprazole. Formed predominantly through the action of the cytochrome P450 enzyme CYP2C19, its pharmacokinetic profile is significantly influenced by genetic polymorphisms of this enzyme. This variability has profound implications for the efficacy and disposition of the parent drug, Lansoprazole. This technical guide provides a comprehensive overview of the fundamental pharmacology of **5-Hydroxylansoprazole**, including its metabolic generation, mechanism of action, detailed pharmacokinetics, and the experimental methodologies employed in its study. Recent research has also unveiled novel therapeutic potential for its derivatives beyond gastric acid suppression, notably in oncology.

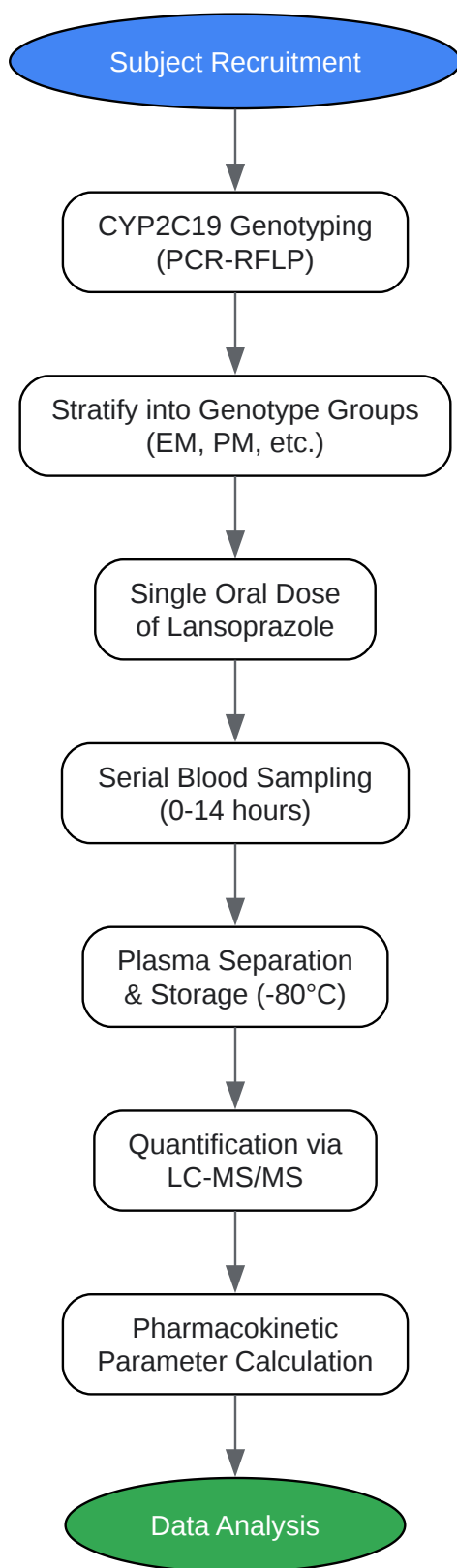
Metabolism of Lansoprazole to 5-Hydroxylansoprazole

Lansoprazole undergoes extensive hepatic metabolism primarily through two distinct pathways mediated by the cytochrome P450 (CYP) system.^{[1][2]} The principal metabolic transformation is the 5-hydroxylation of the benzimidazole ring to form **5-Hydroxylansoprazole**.^{[3][4]} This reaction is almost exclusively catalyzed by CYP2C19.^{[4][5]} A secondary pathway involves the

oxidation of the sulfinyl group to form Lansoprazole sulfone, a reaction catalyzed predominantly by CYP3A4.[3][4] Due to the primary role of CYP2C19 in its formation, the plasma concentration and pharmacokinetic profile of **5-Hydroxylansoprazole** are intricately linked to the genetic polymorphism of the CYP2C19 gene.[6][7]







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